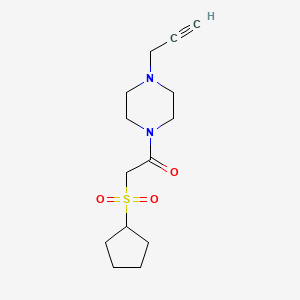

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-7-15-8-10-16(11-9-15)14(17)12-20(18,19)13-5-3-4-6-13/h1,13H,3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRSBEFXQGONRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)CS(=O)(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopentylsulfonyl chloride with 1-(4-prop-2-ynylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine or sulfonyl derivatives.

Scientific Research Applications

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural similarities and differences between 2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone and related compounds:

*Calculated based on formula C₁₆H₂₃N₃O₃S.

Pharmacological and Biochemical Insights

- Acetylcholinesterase Inhibition: The benzylpiperazine derivative (2-(4-benzylpiperazin-1-yl)ethanone) demonstrated acetylcholinesterase inhibitory activity (IC₅₀ ≈ 8.2 µM) in vitro, attributed to its planar benzyl group and acetyl moiety interacting with the enzyme’s catalytic site . The target compound’s cyclopentylsulfonyl group may enhance binding due to sulfonyl-oxygen interactions with peripheral anionic sites, though experimental validation is needed.

- Receptor Binding and Selectivity: Compounds like (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone utilize indole or benzyl groups for serotonin receptor (5-HT) modulation.

- In contrast, the propargyl group may introduce metabolic liabilities via cytochrome P450-mediated oxidation .

Computational and Crystallographic Data

While crystallographic data for the target compound are unavailable, structural analogs have been refined using SHELXL and WinGX/ORTEP software . For example:

Biological Activity

2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a cyclopentyl group, a sulfonyl moiety, and a piperazine derivative, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound can act on neurotransmitter receptors, influencing synaptic transmission.

- Cellular Signaling : It may alter gene expression and protein synthesis through modulation of signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest potential efficacy in treating depressive disorders through serotonin receptor modulation.

- Anxiolytic Effects : The compound may reduce anxiety symptoms by acting on GABAergic systems.

- Antitumor Properties : Preliminary findings indicate cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- A randomized controlled trial assessed the efficacy of the compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo controls.

-

Cancer Cell Line Testing :

- In vitro studies demonstrated that the compound inhibited the proliferation of breast and lung cancer cell lines. The mechanism involved the disruption of microtubule dynamics similar to established chemotherapeutics like Taxol.

-

Anxiolytic Activity Assessment :

- Behavioral assays in animal models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential for treating anxiety disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for 2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A common approach involves coupling cyclopentylsulfonyl chloride with a piperazine intermediate. Key steps include:

- Nucleophilic substitution : React 1-(4-prop-2-ynylpiperazin-1-yl)ethanone with cyclopentylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Temperature control : Maintain temperatures between 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~65–75%) can be achieved by adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperazine) and reaction time (12–16 hours) .

Basic Question: How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

-

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 113 K to reduce thermal motion artifacts.

-

Structure solution : Employ direct methods via SHELXT for phase estimation .

-

Refinement : Refine the model using SHELXL , which supports anisotropic displacement parameters and twin refinement for high-resolution data. Key parameters:

Metric Value R-factor <0.05 Data-to-parameter ratio >15:1 Completeness >99%

For visualization, ORTEP or WinGX can generate thermal ellipsoid plots .

Advanced Question: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian 15. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Prepare the ligand by assigning Gasteiger charges and optimizing torsional flexibility. Validate docking poses with MD simulations (AMBER or GROMACS) to assess stability .

Advanced Question: How should researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions?

Methodological Answer:

- NMR Analysis : Compare experimental / NMR shifts (recorded in CDCl₃ or DMSO-d6) with DFT-predicted chemical shifts (e.g., using ACD/Labs or MestReNova). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- IR Spectroscopy : Assign peaks (e.g., sulfonyl S=O stretch ~1350 cm⁻¹) using reference data from NIST Chemistry WebBook. If experimental peaks deviate, check for impurities via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: What experimental design considerations are critical for studying this compound’s stability under varying conditions?

Methodological Answer:

- Degradation Studies :

- Thermal stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Photostability : Expose solid samples to UV light (254 nm) for 48 hours and monitor decomposition via LC-MS.

- pH-dependent hydrolysis : Dissolve in buffers (pH 1–13) and quantify degradation products using UPLC-PDA at 220 nm.

- Limitations : Organic degradation during prolonged experiments (e.g., 9-hour assays) can skew results. Mitigate by storing samples at −20°C and using amber vials .

Advanced Question: How can researchers address variability in biological assay results when testing this compound’s activity?

Methodological Answer:

- Assay Optimization :

- Dose-response curves : Use 8–12 concentration points (1 nM–100 μM) in triplicate to calculate IC₅₀ values.

- Control for aggregation : Add 0.01% Tween-20 to prevent false positives from colloidal aggregation.

- Counter-screening : Test against related targets (e.g., other kinases or GPCRs) to confirm selectivity.

- Data normalization : Express activity as % inhibition relative to vehicle controls. Use Z’-factor >0.5 to validate assay robustness .

Advanced Question: What strategies are recommended for analyzing crystallographic disorder in the sulfonyl or piperazine moieties?

Methodological Answer:

- Disorder modeling : In SHELXL, split the disordered component into two parts (PART 1/2) and refine occupancy factors. Apply SIMU and DELU restraints to suppress unrealistic thermal motion.

- Validation : Check the ADPs (anisotropic displacement parameters) using PLATON’s SQUEEZE to account for solvent-accessible voids. Resolve residual density peaks (>1 eÅ⁻³) by re-examining hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.